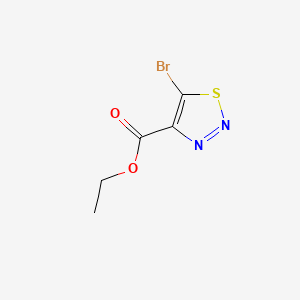

Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate

説明

特性

IUPAC Name |

ethyl 5-bromothiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEUYMRLYKXBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452216 | |

| Record name | ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6439-91-4 | |

| Record name | ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromothiadiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Ethyl 4-bromo-3-oxopentanoate with Thiourea

One of the most established laboratory methods involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction proceeds through the formation of an intermediate ester compound, which then cyclizes to form the thiadiazole ring system bearing the bromine substituent and the ethyl ester group.

- Reaction conditions: Typically conducted in ethanol under reflux.

- Mechanism: Nucleophilic attack of thiourea on the ketoester, followed by cyclization and elimination steps to form the thiadiazole ring.

- Advantages: Straightforward, moderate to good yields, and scalable for industrial production with optimization.

- Notes: Optimization of temperature, solvent volume, and reaction time is critical for maximizing yield and purity.

Bromination of Preformed Thiadiazole Esters

Another approach involves the bromination of ethyl 1,2,3-thiadiazole-4-carboxylate or related thiadiazole esters at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Typical reagents: NBS or Br2 in solvents like glacial acetic acid or chloroform.

- Conditions: Room temperature to mild heating (e.g., 25–80 °C), with stirring.

- Outcome: Selective bromination at the 5-position due to electronic and steric factors.

- Purification: Crystallization or chromatographic methods to isolate the brominated product.

Multi-step Synthesis via Hydrazine and Sulfur Incorporation

A documented synthetic route starts from ethyl cyanoacetate, which reacts with hydrazine hydrate and elemental sulfur in the presence of a base to form the thiadiazole ring. Subsequent bromination yields this compound.

- Key steps:

- Formation of the thiadiazole ring by cyclization involving hydrazine and sulfur.

- Bromination at the 5-position.

- Characterization: The product is confirmed by NMR, IR, and mass spectrometry.

- Advantages: Allows for structural modifications at earlier stages.

Alternative Methods Involving Thionyl Chloride and Hydrazones

Recent literature describes the synthesis of thiadiazole derivatives by reacting ketones with ethyl hydrazine carboxylate to form hydrazones, followed by treatment with thionyl chloride to induce cyclization and ring formation. Subsequent bromination can afford the desired bromo-substituted thiadiazole ester.

- Conditions: Reflux in chloroform with catalytic acid, followed by reaction with thionyl chloride at low temperature.

- Advantages: Provides access to various substituted thiadiazoles with good control over substitution patterns.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of ethyl 4-bromo-3-oxopentanoate with thiourea | Ethyl 4-bromo-3-oxopentanoate, thiourea | Ethanol (solvent), reflux | Reflux in ethanol | Simple, scalable, good yields | Requires preparation of ketoester precursor |

| Bromination of ethyl 1,2,3-thiadiazole-4-carboxylate | Ethyl 1,2,3-thiadiazole-4-carboxylate | NBS or Br2, acetic acid | Room temp to 80 °C | Selective bromination, straightforward | Requires preformed thiadiazole ester |

| Hydrazine-sulfur cyclization route | Ethyl cyanoacetate, hydrazine hydrate, sulfur | Base, brominating agent | Multi-step, mild heating | Versatile, allows ring formation and bromination | Multi-step, longer reaction times |

| Hydrazone-thionyl chloride cyclization | Ketones, ethyl hydrazine carboxylate | Thionyl chloride, acid catalyst | Reflux, 0 °C to room temp | Access to diverse derivatives | More complex, requires careful control |

Detailed Research Findings and Analysis

Reaction Mechanisms: The formation of the 1,2,3-thiadiazole ring generally involves nucleophilic attack by hydrazine derivatives on carbonyl or nitrile groups, followed by sulfur incorporation and ring closure. Bromination occurs regioselectively at the 5-position due to the electronic density distribution in the thiadiazole ring.

Optimization Parameters: Temperature, solvent choice, reagent stoichiometry, and reaction time significantly influence yield and purity. For example, bromination with NBS in acetic acid at room temperature minimizes side reactions.

Characterization Techniques: Products are routinely characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and sometimes X-ray crystallography to confirm structure and purity.

Applications of Prepared Compound: The this compound serves as a versatile intermediate for further functionalization, including nucleophilic substitution at the bromine site and palladium-catalyzed coupling reactions to build complex heterocyclic frameworks.

化学反応の分析

Types of Reactions: Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of a base like potassium carbonate and a solvent like dimethylformamide.

Major Products:

Substitution Products: Depending on the nucleophile, products can include ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate or ethyl 5-thiol-1,2,3-thiadiazole-4-carboxylate.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Coupling Products: Coupling reactions can produce various aryl or alkyl-substituted thiadiazoles.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Compounds

Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Common Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : The thiadiazole ring can participate in oxidation reactions, producing sulfoxides or sulfones.

- Coupling Reactions : In the presence of palladium catalysts, it can undergo coupling with aryl or alkyl halides to form new carbon-carbon bonds.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus.

- Gram-negative Bacteria : Demonstrated activity against Escherichia coli.

The compound interacts with bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Properties

Studies have shown that this compound possesses notable anticancer activity:

- Cell Lines Tested : HepG-2 (liver cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), HCT-116 (colorectal cancer).

- IC50 Values : Some derivatives exhibit IC50 values less than 25 µM against these cell lines, indicating potent anti-proliferative effects.

Medicinal Chemistry

Potential Pharmacophore in Drug Development

Ongoing research is exploring the potential of this compound as a pharmacophore in drug design. Its structural features may allow it to interact effectively with biological targets involved in disease processes.

Industrial Applications

Material Science

In industry, this compound is being investigated for its potential to develop new materials with specific electronic or optical properties. Its unique chemical structure may lead to innovations in material science applications.

Antimicrobial Activity Study

A study demonstrated the effectiveness of this compound against various bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics.

Anti-Proliferative Activity Study

Research focusing on the anticancer properties of this compound revealed significant anti-proliferative effects across multiple cancer cell lines. The study provided insights into the mechanisms of action and the structure-activity relationship of its derivatives.

作用機序

The mechanism of action of ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ethyl ester group can also influence the compound’s binding affinity and specificity .

類似化合物との比較

Ethyl 5-Amino-1,2,3-Thiadiazole-4-Carboxylate (CAS: 6440-02-4)

- Structural Differences: The bromine atom at position 5 is replaced by an amino group.

- Reactivity: The amino group enables participation in coupling reactions (e.g., phenoxycarbonylation to form ethyl 5-phenoxycarbonylamino derivatives) and serves as a precursor for bioactive molecules .

- Applications : Widely used in pharmaceutical synthesis, particularly in preparing antiviral and antimicrobial agents .

Ethyl 5-Bromo-1,3,4-Thiadiazole-2-Carboxylate (CAS: 1030613-07-0)

5-Bromo-1,3,4-Thiadiazol-2-Amine (CAS: 37566-39-5)

- Structural Differences : Lacks the ethyl ester group, featuring an amine at position 2 and bromine at position 4.

- Reactivity : The amine group facilitates formation of Schiff bases and coordination complexes, unlike the ester-functionalized analogs.

- Applications : Explored in materials science for synthesizing metal-organic frameworks (MOFs) .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical Properties

生物活性

Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential applications in medicine and agriculture.

Overview of the Compound

- Chemical Formula : CHBrNOS

- Molecular Weight : Approximately 237.07 g/mol

- Structure : Contains a bromine atom at the 5-position of the thiadiazole ring and an ethyl ester functional group at the carboxylate position.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division. This inhibition leads to DNA double-strand breaks, inducing apoptosis in cancer cells by activating the p53 signaling pathway .

- Cellular Effects : The compound influences cellular metabolism and gene expression. It has been observed to induce apoptosis in various cancer cell lines, demonstrating its potential as an anticancer agent .

Antimicrobial Properties

This compound and its derivatives have shown significant antimicrobial activity against various pathogens:

- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative Bacteria : Demonstrated activity against Escherichia coli.

The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties:

- Cell Lines Tested : HepG-2 (liver cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).

- IC50 Values : Some derivatives exhibit IC50 values less than 25 µM against these cell lines, indicating potent anti-proliferative effects .

Case Studies

A selection of studies highlights the compound's effectiveness:

- Study on Antimicrobial Activity :

- Anti-Proliferative Activity Study :

Comparative Analysis of Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Strong | Strong | <25 |

| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | Moderate | Moderate | >25 |

| Ethyl 5-bromo-1,2,4-thiadiazole | Weak | Weak | >50 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization includes monitoring temperature (typically 0–25°C), solvent selection (e.g., DMF or THF), and stoichiometry to minimize side reactions such as over-bromination. Characterization via H/C NMR and LC-MS is critical to confirm purity and regioselectivity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and goggles. Store in a cool (<4°C), dry environment under inert gas (argon/nitrogen) to prevent hydrolysis or decomposition. Refer to safety protocols for similar brominated heterocycles, such as avoiding inhalation and skin contact, with first-aid measures including immediate rinsing with water and medical consultation for exposure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Employ H/C NMR to confirm the bromine substitution pattern and ester functionality. IR spectroscopy can validate the carbonyl (C=O) and thiadiazole ring vibrations. High-resolution mass spectrometry (HRMS) is essential for molecular weight confirmation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX provides definitive structural elucidation .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of this compound inform supramolecular assembly?

- Methodological Answer : Analyze SC-XRD data using graph-set notation to classify hydrogen bonds (e.g., , ). Tools like Mercury (CCDC) or SHELXPRO can map intermolecular interactions. For example, Br atoms may act as weak hydrogen-bond acceptors, influencing packing motifs. Compare results with Etter’s rules to predict co-crystal formation .

Q. What challenges arise in refining the crystal structure of brominated thiadiazole derivatives, and how can they be mitigated?

- Methodological Answer : Bromine’s high electron density can cause absorption errors in XRD. Use multi-scan absorption corrections (SADABS) and anisotropic displacement parameters during refinement in SHELXL. Validate thermal motion models with the Hirshfeld surface analysis. For twinned crystals, employ the TWIN/BASF commands in SHELX .

Q. How can computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites. Transition-state modeling (e.g., for Suzuki-Miyaura coupling) can predict activation barriers. Validate with experimental kinetics (e.g., monitoring by F NMR if fluorinated partners are used) .

Q. What strategies resolve contradictions in reaction yields reported for brominated thiadiazole derivatives?

- Methodological Answer : Systematically vary parameters (solvent polarity, catalyst loading, temperature) using Design of Experiments (DoE) software (e.g., JMP). Compare byproduct profiles via GC-MS or HPLC. For example, trace moisture may hydrolyze the ester group, necessitating rigorous drying of reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。